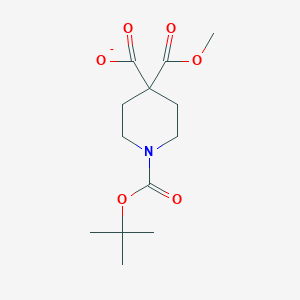
Rock-IN-32
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rock-IN-32: is a potent inhibitor of Rho-associated protein kinase (ROCK), specifically targeting the ROCK2 isoform with an IC50 value of 11 nanomolar . This compound is widely used in scientific research due to its ability to modulate various cellular processes, including cell proliferation, migration, and apoptosis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Rock-IN-32 involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The process is carefully monitored to maintain the desired chemical properties and to comply with regulatory standards .
化学反応の分析
Types of Reactions: Rock-IN-32 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Rock-IN-32 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the role of ROCK in various chemical reactions and pathways.
Biology: Employed to investigate the effects of ROCK inhibition on cell behavior, including proliferation, migration, and apoptosis.
Medicine: Explored for its potential therapeutic applications in treating cardiovascular diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ROCK pathways
作用機序
Rock-IN-32 exerts its effects by inhibiting the activity of Rho-associated protein kinase (ROCK). This inhibition disrupts the phosphorylation of downstream substrates, leading to changes in the actin cytoskeleton, cell contraction, and gene expression. The molecular targets of this compound include myosin light chain, LIM kinase, and other proteins involved in cytoskeletal dynamics .
類似化合物との比較
Y-27632: Another ROCK inhibitor with similar inhibitory activity but different chemical structure.
Fasudil: A well-known ROCK inhibitor used clinically for its vasodilatory effects.
GSK429286A: A selective ROCK2 inhibitor with applications in cardiovascular research.
Uniqueness of Rock-IN-32: this compound is unique due to its high specificity for ROCK2 and its potent inhibitory activity at low concentrations. This makes it a valuable tool for studying ROCK-related pathways and developing targeted therapies .
特性
分子式 |
C20H17Cl2N3O2 |
|---|---|
分子量 |
402.3 g/mol |
IUPAC名 |
(3R,4S)-N-(7-chloro-1-oxo-2H-isoquinolin-6-yl)-4-(4-chlorophenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H17Cl2N3O2/c21-13-3-1-11(2-4-13)15-9-23-10-16(15)20(27)25-18-7-12-5-6-24-19(26)14(12)8-17(18)22/h1-8,15-16,23H,9-10H2,(H,24,26)(H,25,27)/t15-,16+/m1/s1 |
InChIキー |
XBFAFSAUQFDEOK-CVEARBPZSA-N |
異性体SMILES |
C1[C@@H]([C@H](CN1)C(=O)NC2=C(C=C3C(=C2)C=CNC3=O)Cl)C4=CC=C(C=C4)Cl |
正規SMILES |
C1C(C(CN1)C(=O)NC2=C(C=C3C(=C2)C=CNC3=O)Cl)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


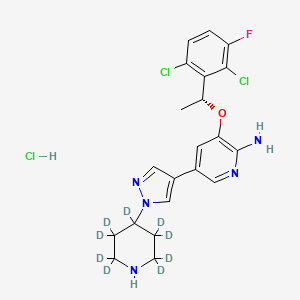

![[(1R,4R,5S,12R,15R,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate](/img/structure/B12367812.png)


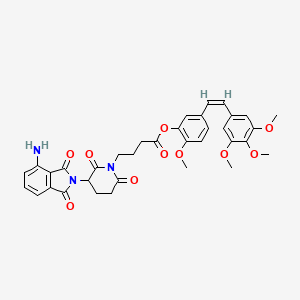
![2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]-N-[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]acetamide](/img/structure/B12367845.png)
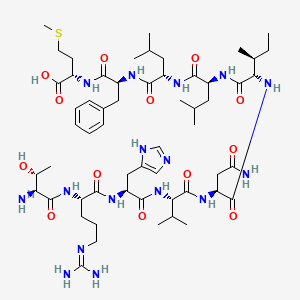
![(1S,3S,4S,7R,8R,11S,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol](/img/structure/B12367860.png)
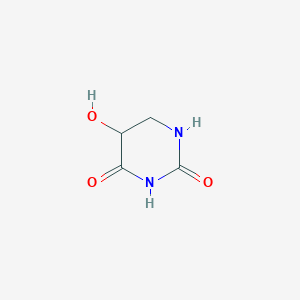
![(1S,4S,12S,13R,16R)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12367873.png)

